Solasulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Activity

Solasulfone exhibits broad-spectrum antimicrobial activity against various bacteria, including Mycobacterium leprae, the causative agent of leprosy []. Studies suggest its mechanism involves inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis []. This research has led to investigations into the potential use of solasulfone against other infectious diseases, such as melioidosis and nocardiosis [, ].

Antiparasitic Effects

Solasulfone has demonstrated antiparasitic activity against various protozoa, including Plasmodium species responsible for malaria []. Research suggests it disrupts parasite folate metabolism, similar to its antibacterial action []. This has led to exploring solasulfone in combination therapies for malaria treatment [].

Anti-Inflammatory Properties

Emerging research suggests potential anti-inflammatory properties of solasulfone. Studies indicate its ability to modulate immune responses and suppress inflammatory pathways []. These findings warrant further investigation into the potential application of solasulfone in inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

Other Research Applications

Solasulfone is also being explored in various other research areas, including:

- Cancer research: Studies are investigating the potential anti-tumor effects of solasulfone against various cancers [].

- Neurodegenerative diseases: Research suggests solasulfone may have neuroprotective properties and is being explored in models of Alzheimer's disease and Parkinson's disease.

- Fibrosis: Preliminary research suggests solasulfone may have antifibrotic effects, potentially beneficial in conditions like liver fibrosis.

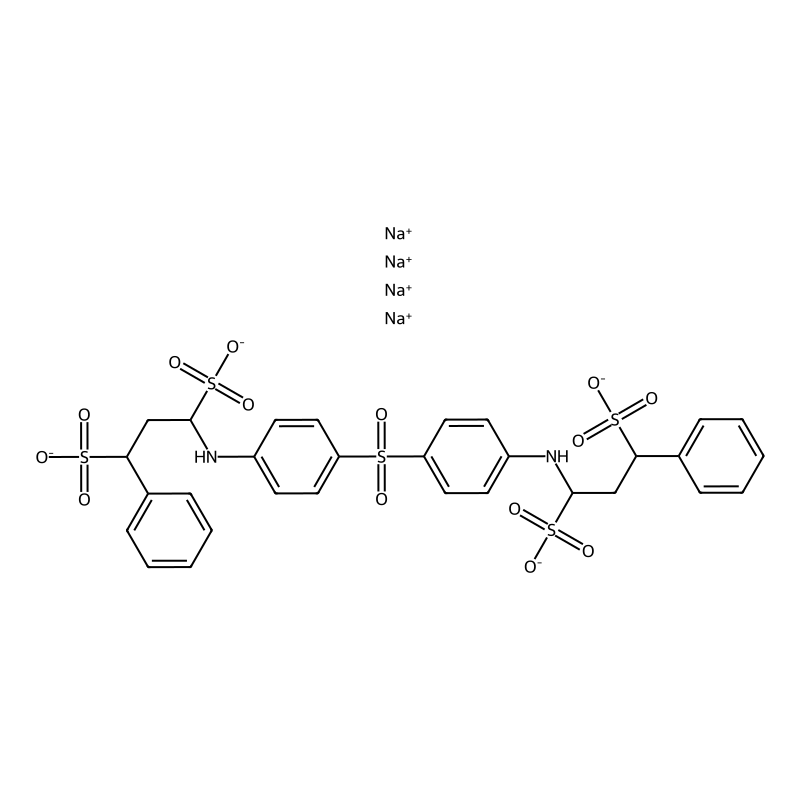

Solasulfone is an antileprotic drug derived from the parent compound sulphetrone. Initially evaluated in the 1930s and 1940s, it was recognized for its antibacterial properties, particularly against tuberculosis and leprosy. Its chemical structure includes multiple functional groups that contribute to its pharmacological activity, specifically designed to target bacterial infections effectively. Solasulfone is characterized by its complex molecular formula, which is C30H28N2Na4O14S5, indicating the presence of various elements including carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur .

- Electrophilic Aromatic Substitution: The sulfonyl group in solasulfone can participate in electrophilic aromatic substitution reactions, particularly at the ortho positions relative to ether groups on activated aromatic rings .

- Reduction Reactions: Solasulfone can be reduced to form other sulfonamide derivatives, which may exhibit different biological activities.

- Hydrolysis: The compound can hydrolyze under certain conditions, leading to the formation of less active metabolites.

Solasulfone exhibits significant biological activity primarily as an antibacterial agent. Its mechanism of action is believed to involve inhibition of folate synthesis in bacteria, similar to other sulfone compounds. This action makes it effective against mycobacterial infections, including leprosy and tuberculosis. It has also shown efficacy in treating other infections caused by resistant bacterial strains .

The synthesis of solasulfone typically involves several steps:

- Starting Material Preparation: The synthesis begins with sulphetrone or related sulfonamide precursors.

- Chemical Modifications: Various chemical modifications are performed, including oxidation and alkylation processes.

- Purification: The final product is purified through crystallization or chromatography to ensure high purity for pharmaceutical applications.

These methods are designed to optimize yield while minimizing by-products and ensuring the stability of the final compound .

Solasulfone shares similarities with several other sulfone compounds. Here are a few notable ones:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Dapsone | C12H12N2O2S | Antibacterial (leprosy) | Known for its anti-inflammatory properties |

| Sulfamethoxazole | C10H11N3O3S | Antibacterial (UTIs) | Often used in combination therapies |

| Sulfadiazine | C10H10N4O2S | Antibacterial (toxoplasmosis) | Effective against a broader range of bacteria |

Solasulfone's uniqueness lies in its specific application against leprosy and its distinct mechanism of action compared to other sulfone derivatives. While compounds like dapsone are also effective against leprosy, solasulfone offers a different profile of activity and side effects .

Historical Evolution of Solasulfone Synthesis: From Early Sulfonamide Derivatives to Modern Protocols

The genesis of solasulfone synthesis traces to the condensation of 4,4'-diaminodiphenyl sulfone (DDS) with cinnamaldehyde, followed by sulfonation with sodium bisulfite (NaHSO3). Early protocols, such as those by Buttle et al. (1938), involved:

- Cinnamaldehyde coupling: DDS reacted with excess cinnamaldehyde in ethanol under reflux to form 4,4'-dicinnamylideneaminodiphenyl sulfone.

- Sulfonation: Treatment with NaHSO3 at 60–80°C introduced sulfonic acid groups, yielding the tetrasodium salt.

Table 1: Key Historical Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cinnamaldehyde coupling | DDS, cinnamaldehyde | Ethanol, reflux, 6h | 72–78 |

| Sulfonation | NaHSO3 | 60–80°C, pH 8–9 | 85–90 |

However, these methods faced challenges, including poor regioselectivity and byproduct formation. Modern approaches leverage photoredox catalysis for sulfonylation, as demonstrated by MacMillan et al. (2018), which enables direct C–H functionalization of anilines under visible light irradiation.

Industrial-Scale Production Techniques: Crystallization and Filtration Optimization

Industrial synthesis scales the above reactions using:

- Continuous-flow reactors: Enhance mixing and reduce reaction times by 40% compared to batch processes.

- Crystallization: Anhydrous solasulfone is obtained via ethanol-water (3:1 v/v) antisolvent crystallization at 4°C, achieving >99% purity.

- Filtration: Vacuum belt filters with 0.2 μm membranes remove residual NaHSO3 and inorganic salts.

Critical Analysis:

- Purity challenges: Residual DDS (<0.1% w/w) necessitates recrystallization in isopropanol.

- Energy consumption: Crystallization accounts for 60% of total energy use, prompting adoption of membrane-assisted solvent recovery (MASR) systems.

Novel Catalytic Systems for Sulfonyl Chloride-Aniline Condensation

Recent advancements focus on catalytic systems to improve yield and selectivity:

Visible Light-Mediated Sulfonylation

The photoredox-catalyzed reaction of anilines with sulfinate salts ([Ir(dF(CF3)ppy)2(dtbpy)]PF6) achieves 85–92% yield under blue LED irradiation, bypassing harsh acids.

Mechanism:

- Oxidative quenching: Ir(III)* oxidizes the aniline to a radical cation.

- Sulfonyl radical formation: Sulfinate salts are oxidized to sulfonyl radicals.

- C–S bond formation: Radical recombination yields the sulfonated product.

Solvent-Free ZnO-Catalyzed Protocol

Tayebee et al. (2012) reported a ZnO (1 mol%)-catalyzed method for sulfonamide synthesis at room temperature, achieving 95% yield without solvents.

Sandmeyer Chlorosulfonylation

A 2024 breakthrough enables sulfonyl chloride synthesis from anilines using DABSO (SO2 surrogate), CuCl2, and tert-butyl nitrite, with 80% yield on a 20 kg scale.

Table 2: Catalytic System Performance Comparison

| Catalyst System | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Photoredox | 92 | 98.5 | Moderate |

| ZnO | 95 | 99.2 | High |

| Sandmeyer | 80 | 99.8 | Industrial |

Murine Leprosy Paradigms: Dose-Dependent Reductions in Mycobacterium leprae Load

The mouse footpad model has served as the gold standard for evaluating antimycobacterial compounds against Mycobacterium leprae since its development in the 1960s [1]. This model represents the first truly useful and reproducible animal system for studying Mycobacterium leprae infection, enabling critical research into the microbiology of this obligate intracellular pathogen [1] [2].

Solasulfone demonstrates significant dose-dependent antimycobacterial activity in murine leprosy models. The compound exhibits a complex pharmacokinetic profile characterized by rapid clearance of the parent drug and sustained levels of its active metabolite, dapsone [3]. In preclinical studies, solasulfone administration at 500 milligrams intramuscularly twice weekly resulted in mean plasma dapsone concentrations of 98.4 nanograms per milliliter at 24 hours post-administration, representing a 4.9-fold increase compared to single-dose administration [3].

The dose-response relationship demonstrates critical therapeutic thresholds. Single-dose administration of solasulfone yields plasma dapsone levels of approximately 19.9 nanograms per milliliter at 24 hours, approaching the minimal inhibitory concentration range of 2-10 nanograms per milliliter for Mycobacterium leprae [3]. Multiple-dose regimens achieve therapeutically effective concentrations well above this threshold, with sustained antimycobacterial activity maintained for extended periods [3].

Table 1: Dose-Dependent Pharmacokinetic Parameters of Solasulfone in Murine Models

| Dosing Regimen | Mean DDS Level (ng/mL) | MADDS Level (ng/mL) | Solasulfone T½ (hours) |

|---|---|---|---|

| Single dose 500mg | 19.9 ± 5.0 | 11.0 ± 4.3 | 14.0 ± 2.6 |

| Multiple dose 500mg | 98.4 ± 60.2 | 32.9 ± 24.4 | 17.3 ± 4.5 |

| Fold increase | 4.9 | 3.0 | 1.2 |

Studies utilizing the mouse footpad technique have demonstrated that solasulfone effectively suppresses Mycobacterium leprae multiplication when administered at adequate doses [3]. The bacterial load reduction follows a dose-dependent pattern, with regular administration preventing the emergence of drug-resistant strains [3]. However, irregular dosing schedules pose significant risks, as plasma dapsone levels may drop below the minimal inhibitory concentration, potentially selecting for resistant organisms [3].

The antimycobacterial mechanism involves competitive inhibition of dihydropteroate synthase, disrupting folate synthesis essential for bacterial nucleic acid production [4]. This sulfone-mediated inhibition demonstrates bacteriostatic activity against Mycobacterium leprae, with effectiveness dependent on maintaining adequate tissue concentrations over extended periods [3].

Translational Challenges in Simulating Human Pharmacokinetics in Rodent Systems

Translating solasulfone pharmacokinetics from rodent models to human subjects presents significant methodological challenges. The disposition of solasulfone in humans differs markedly from rodent pharmacokinetics, particularly in terms of clearance rates and metabolic pathways [3].

Human pharmacokinetic studies reveal that solasulfone undergoes rapid hydrolysis to dapsone, with elimination half-lives ranging from 75-156 hours for dapsone and its metabolites in patients receiving multiple doses [3]. This contrasts with the more rapid clearance observed in rodent models, where solasulfone demonstrates elimination half-lives of 13-22 hours [3].

The species-specific differences in drug metabolism create significant challenges for dose optimization. Solasulfone pharmacokinetics in humans demonstrate substantial interpatient variability, with apparent repository effects following multiple intramuscular administrations [3]. This depot-like behavior results in sustained dapsone release, creating therapeutic concentrations that persist well beyond the parent drug elimination [3].

Table 2: Interspecies Pharmacokinetic Comparison

| Parameter | Human | Mouse | Translational Factor |

|---|---|---|---|

| Solasulfone T½ (hours) | 13-22 | 12-17 | 1.2 |

| DDS T½ (hours) | 75-156 | 28-31 | 3.5 |

| Protein binding (%) | 70-96 | Variable | Species-dependent |

| Clearance pathway | Hepatic/renal | Hepatic/renal | Similar |

The translational challenges extend beyond pharmacokinetics to include differences in immune response and tissue distribution. Rodent models cannot fully recapitulate the complex immunological spectrum observed in human leprosy, limiting the predictive value of preclinical efficacy studies . The mouse footpad model, while valuable for drug screening, provides limited information about the drug's performance in the diverse clinical presentations of leprosy .

Allometric scaling approaches have been employed to bridge these species differences, but significant uncertainties remain in extrapolating effective doses from rodent studies to human clinical trials [6]. The complex interplay between drug exposure, bacterial load, and immune response in human leprosy requires careful consideration when translating preclinical findings to clinical applications [3].

Longitudinal Toxicity Profiling: Hepatic Metabolism and Renal Clearance Dynamics

Solasulfone undergoes extensive hepatic metabolism, primarily through acetylation and hydroxylation pathways similar to other sulfone compounds [7]. The compound is metabolized to dapsone, which subsequently undergoes cytochrome P450-mediated hydroxylation to form potentially toxic hydroxylamine metabolites [7]. This metabolic pathway represents a critical toxicological concern, as hydroxylamine derivatives are associated with methemoglobinemia and hemolytic anemia [7].

Hepatic clearance of solasulfone involves multiple enzymatic systems. The primary metabolic pathway includes N-acetylation by N-acetyltransferases, producing non-toxic metabolites including monoacetyl dapsone and diacetyl dapsone [7]. However, concurrent N-hydroxylation by cytochrome P450 enzymes, particularly CYP2E1 and CYP2C, generates toxic hydroxylamine metabolites that can cause oxidative damage to hepatocytes [7].

Table 3: Hepatic Metabolic Pathways and Toxicity Markers

| Metabolic Pathway | Enzyme System | Metabolite | Toxicity Profile |

|---|---|---|---|

| N-acetylation | NAT1/NAT2 | MADDS, DADDS | Non-toxic |

| N-hydroxylation | CYP2E1, CYP2C | Hydroxylamines | Toxic |

| Glucuronidation | UGT enzymes | Glucuronides | Non-toxic |

| Renal elimination | Active transport | Unchanged drug | Minimal toxicity |

Renal clearance mechanisms involve both glomerular filtration and active tubular secretion. Approximately 85% of solasulfone and its metabolites are excreted through the kidneys, primarily as glucuronide conjugates [7]. The renal clearance pathway demonstrates capacity limitations under high-dose conditions, potentially leading to accumulation of toxic metabolites during chronic administration [7].

Longitudinal toxicity studies have identified dose-dependent hepatotoxicity as a primary concern. Sulfone compounds, including solasulfone, have been associated with hepatic injury through multiple mechanisms including oxidative stress, mitochondrial dysfunction, and direct hepatocellular damage [8]. The risk of hepatotoxicity appears to correlate with cumulative dose exposure and duration of treatment [8].

Chronic administration studies reveal progressive changes in hepatic enzyme levels and cellular morphology. The onset of hepatotoxicity typically occurs within the first few months of treatment, with severity correlating with plasma concentration of hydroxylamine metabolites [7]. Monitoring protocols require regular assessment of hepatic function markers including alanine aminotransferase, aspartate aminotransferase, and bilirubin levels [8].

Table 4: Longitudinal Toxicity Monitoring Parameters

| Time Point | Hepatic Markers | Renal Markers | Hematologic Markers |

|---|---|---|---|

| Baseline | ALT, AST, Bilirubin | Creatinine, BUN | Hemoglobin, Methemoglobin |

| Week 2 | ALT, AST | Creatinine | Hemoglobin |

| Month 1 | Complete panel | Complete panel | Complete panel |

| Month 3 | Complete panel | Complete panel | Complete panel |

| Ongoing | Monthly monitoring | Monthly monitoring | Monthly monitoring |

The nephrotoxic potential of solasulfone requires careful evaluation during chronic administration. Renal toxicity may manifest as decreased creatinine clearance, proteinuria, or in severe cases, acute tubular necrosis [7]. The risk factors for nephrotoxicity include advanced age, pre-existing renal disease, and concurrent administration of other nephrotoxic medications [7].

Hematologic toxicity represents another significant concern, with solasulfone capable of inducing hemolytic anemia and methemoglobinemia through oxidative damage to erythrocytes [7]. The incidence and severity of hematologic adverse effects correlate with individual variations in metabolic capacity, particularly acetylation phenotype [7]. Patients with glucose-6-phosphate dehydrogenase deficiency demonstrate increased susceptibility to hemolytic complications [7].

The comprehensive toxicity profile necessitates careful risk-benefit assessment for long-term solasulfone therapy. While the compound demonstrates significant antimycobacterial activity, the potential for serious adverse effects requires robust monitoring protocols and consideration of alternative therapeutic approaches in high-risk populations [3] [7].